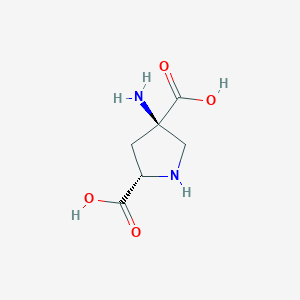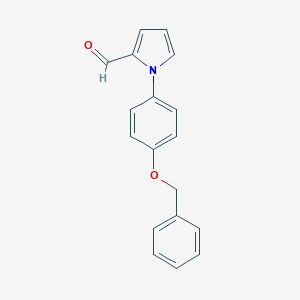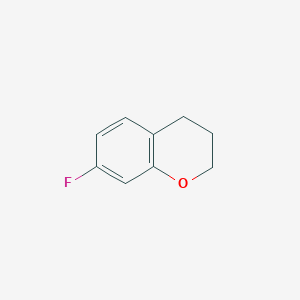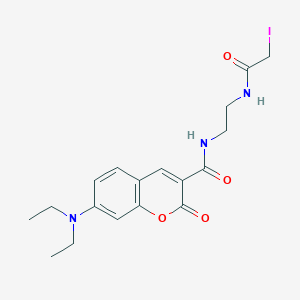
7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin is a fluorescent dye belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure, which is widely used in various scientific fields due to their fluorescent properties. This particular compound is notable for its application in biochemical assays and imaging techniques due to its ability to emit blue fluorescence upon excitation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin typically involves multiple steps:
Formation of the Coumarin Core: The initial step involves the synthesis of the coumarin core, which can be achieved through the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of a strong acid catalyst.
Introduction of the Diethylamino Group: The diethylamino group is introduced at the 7-position of the coumarin ring through a nucleophilic substitution reaction.
Attachment of the Iodoacetamido Group: The final step involves the introduction of the iodoacetamido group at the 3-position. This can be achieved through an amide coupling reaction using iodoacetic acid and an appropriate coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodoacetamido group.
Oxidation and Reduction: The coumarin core can be subjected to oxidation and reduction reactions, altering its electronic properties and fluorescence characteristics.
Hydrolysis: The amide bond in the iodoacetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted coumarins, while oxidation and reduction can lead to different coumarin derivatives with altered fluorescence properties.
Scientific Research Applications
7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin has a wide range of applications in scientific research:
Fluorescent Labeling: It is used as a fluorescent probe for labeling biomolecules in biochemical assays. Its blue fluorescence makes it suitable for multicolor imaging applications.
Cell Imaging: The compound is used in live cell imaging to study cellular processes and protein localization.
Enzyme Assays: It serves as a substrate in enzyme assays to monitor enzymatic activity through fluorescence changes.
Drug Discovery: The compound is used in high-throughput screening assays to identify potential drug candidates by observing their interaction with the fluorescent probe.
Mechanism of Action
The mechanism of action of 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin involves its ability to emit fluorescence upon excitation. The diethylamino group enhances the compound’s fluorescence by increasing its electron-donating capacity, which stabilizes the excited state. The iodoacetamido group allows the compound to form covalent bonds with thiol groups in proteins, making it a useful tool for studying protein interactions and localization.
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-3-((((2-maleimidyl)ethyl) amino)carbonyl)coumarin: Similar in structure but contains a maleimide group instead of an iodoacetamido group.
7-Diethylamino-3-((((2-bromoacetamido)ethyl) amino)carbonyl)coumarin: Contains a bromoacetamido group instead of an iodoacetamido group.
Uniqueness
7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin is unique due to its iodoacetamido group, which provides specific reactivity towards thiol groups in proteins. This makes it particularly useful for studying protein-thiol interactions and for applications requiring covalent labeling of proteins.
Properties
IUPAC Name |
7-(diethylamino)-N-[2-[(2-iodoacetyl)amino]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN3O4/c1-3-22(4-2)13-6-5-12-9-14(18(25)26-15(12)10-13)17(24)21-8-7-20-16(23)11-19/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQHCUYSWDOIMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376347 |
Source


|
| Record name | 7-(Diethylamino)-N-[2-(2-iodoacetamido)ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160291-50-9 |
Source


|
| Record name | 7-(Diethylamino)-N-[2-(2-iodoacetamido)ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
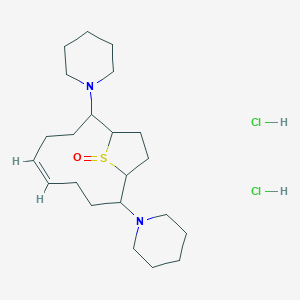
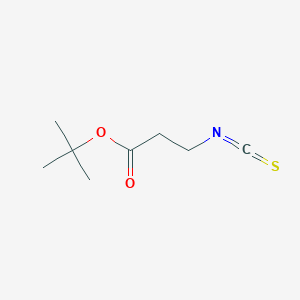
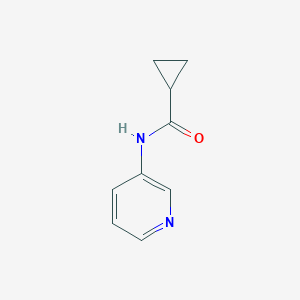
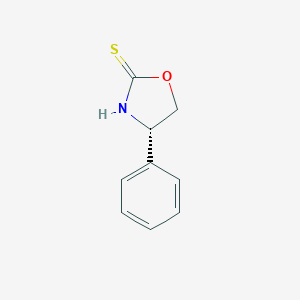
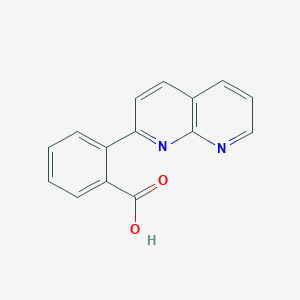
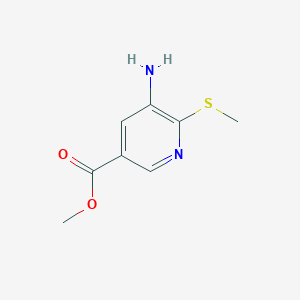
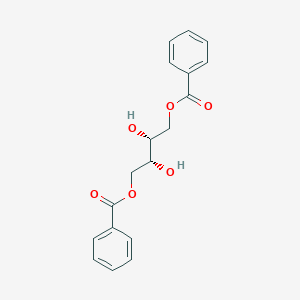
![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
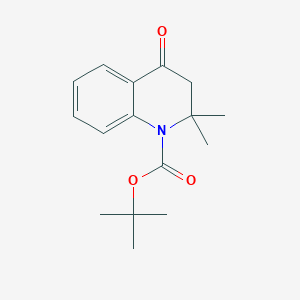
![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)
